1,3-Benzothiazol-2-ylboronic acid
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Overview
Description
1,3-Benzothiazol-2-ylboronic acid is an organic compound with the molecular formula C7H6BNO2S It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
1,3-Benzothiazol-2-ylboronic acid, a derivative of benzothiazole, has been found to exhibit significant biological activity. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function, which in turn affects the growth and proliferation of bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The compound’s predicted boiling point is 3880±250 °C, and its predicted density is 144±01 g/cm3 . Its pKa is predicted to be 5.79±0.30 , which could influence its absorption and distribution in the body.
Result of Action
Benzothiazole derivatives are known to inhibit the growth and proliferation of bacteria, suggesting that they could have a similar effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,3-benzothiazole derivatives. For instance, the reaction of 1,3-benzothiazole with boronic acid reagents under specific conditions can yield this compound. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1,3-Benzothiazol-2-ylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the development of fluorescent probes for biological imaging and detection of biomolecules.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound without the boronic acid group.
2,1-Benzothiazole: An isomer with a different arrangement of the sulfur and nitrogen atoms.
1,2-Benzothiazole: Another isomer with a distinct structure.
Uniqueness
1,3-Benzothiazol-2-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, such as in the development of sensors and therapeutic agents .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPADKUSNKOJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2S1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625166 |
Source
|
Record name | 1,3-Benzothiazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-96-9 |
Source
|
Record name | 1,3-Benzothiazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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